molecular formula C24H19N3O2S B2690783 N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-75-8

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2690783
CAS RN: 396719-75-8
M. Wt: 413.5
InChI Key: VJRUCPFYRZUELB-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a phenoxyphenyl group, and a dihydro-thieno-pyrazol group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a phenoxyphenyl group, and a dihydro-thieno-pyrazol group. The presence of these functional groups could influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide and pyrazole groups could potentially undergo various reactions, including nucleophilic substitution, condensation, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Antioxidant Activity

Pyrazolines and their derivatives have been found to exhibit antioxidant activity . They can help neutralize free radicals and reactive oxygen species (ROS), which are produced during routine metabolic pathways. Overexpression of ROS has been linked to disease development .

Anti-inflammatory Activity

These compounds have also been reported to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antidepressant Activity

Some pyrazoline derivatives have been found to have antidepressant effects . This suggests that they could be used in the development of new treatments for depression.

Anticonvulsant Activity

Pyrazolines have been reported to have anticonvulsant properties . This means they could potentially be used in the treatment of conditions like epilepsy.

Antitumor Activity

Pyrazoline derivatives have been found to exhibit antitumor activities . This suggests that they could be used in the development of new cancer treatments.

Neurotoxic Potential

Research has been conducted on the neurotoxic potentials of newly synthesized pyrazoline derivatives . This research focused on the effects of these compounds on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain .

Antiproliferative Activity

Newly synthesized pyrazolo[3,4-d]pyrimidine derivatives, which are similar to the compound , have been found to have good in vitro anti-proliferative activities against leukemia cell lines . Some of these compounds were found to be 8–10 times more potent than the BTK inhibitor ibrutinib .

Kinase Inhibition

The inhibitors of protein kinases are considered as one of the therapeutic options for cancer treatment . Dysfunction of protein kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders . Therefore, pyrazoline derivatives could potentially be used in the development of new kinase inhibitors .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its specific biological activity, its potential toxicity, and the conditions under which it is handled and used .

Future Directions

Future research on this compound could involve further investigation of its synthesis, its physical and chemical properties, and its potential biological activities. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects .

properties

IUPAC Name

N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S/c28-24(17-7-3-1-4-8-17)25-23-21-15-30-16-22(21)26-27(23)18-11-13-20(14-12-18)29-19-9-5-2-6-10-19/h1-14H,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRUCPFYRZUELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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